molecular formula C16H22N4O2 B6993252 N-[5-[4-(dimethylamino)but-2-ynylcarbamoylamino]-2-methylphenyl]acetamide

N-[5-[4-(dimethylamino)but-2-ynylcarbamoylamino]-2-methylphenyl]acetamide

Cat. No.: B6993252
M. Wt: 302.37 g/mol
InChI Key: GNGYRPKALUDGRY-UHFFFAOYSA-N
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Description

N-[5-[4-(dimethylamino)but-2-ynylcarbamoylamino]-2-methylphenyl]acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a but-2-ynylcarbamoylamino group, and a methylphenylacetamide group.

Properties

IUPAC Name

N-[5-[4-(dimethylamino)but-2-ynylcarbamoylamino]-2-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-12-7-8-14(11-15(12)18-13(2)21)19-16(22)17-9-5-6-10-20(3)4/h7-8,11H,9-10H2,1-4H3,(H,18,21)(H2,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGYRPKALUDGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC#CCN(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[4-(dimethylamino)but-2-ynylcarbamoylamino]-2-methylphenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dimethylamino Group: This step involves the reaction of a suitable precursor with dimethylamine under controlled conditions.

    Introduction of the But-2-ynylcarbamoylamino Group: This step involves the reaction of the intermediate with but-2-ynyl isocyanate.

    Formation of the Methylphenylacetamide Group: This step involves the acylation of the intermediate with acetic anhydride in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[5-[4-(dimethylamino)but-2-ynylcarbamoylamino]-2-methylphenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N-[5-[4-(dimethylamino)but-2-ynylcarbamoylamino]-2-methylphenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-[4-(dimethylamino)but-2-ynylcarbamoylamino]-2-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neural signaling pathways.

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